molecular formula C13H14N2O2 B1471435 Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate CAS No. 862546-10-9

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate

Cat. No.: B1471435
CAS No.: 862546-10-9
M. Wt: 230.26 g/mol
InChI Key: NKICWNWVLLRGQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell signaling and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and environmental conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as its localization within different tissues and cells can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.

Biological Activity

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthyridine moiety characterized by the following structure:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound exhibits unique chemical properties that contribute to its biological activities, including interactions with various enzymes and proteins.

Target Enzymes

The primary target of this compound is PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. Inhibition of PARP1 leads to impaired repair of single-strand DNA breaks, resulting in the accumulation of DNA damage and potential cell death.

Biochemical Pathways

The inhibition of PARP1 affects several biochemical pathways:

  • DNA Repair Pathway : The compound's action disrupts the normal repair mechanisms, leading to increased cellular stress and apoptosis.
  • Cytochrome P450 Interaction : this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substances within the body.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption and Distribution : The compound is well absorbed and distributed within biological systems. It interacts with transporters that facilitate its movement across cell membranes.
  • Metabolism : It undergoes metabolism primarily through cytochrome P450 enzymes, producing various metabolites that can also exhibit biological activity.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in treating infections .

Anticancer Activity

The compound's ability to inhibit PARP1 suggests potential applications in cancer therapy. By preventing DNA repair in cancer cells, it may enhance the efficacy of other chemotherapeutic agents .

Other Pharmacological Effects

Studies have indicated that this compound may exhibit anti-inflammatory and antihypertensive effects. Its influence on cellular signaling pathways could lead to broader therapeutic applications beyond antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated inhibition of PARP1 leading to enhanced cell death in cancer models.
Showed antimicrobial activity against various bacterial strains.
Investigated structure–activity relationships (SAR) revealing modifications that enhance potency against specific targets.

Properties

IUPAC Name

ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKICWNWVLLRGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2C(=C1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.